molecular formula C32H34O4 B10890471 Bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate

Bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate

Cat. No.: B10890471
M. Wt: 482.6 g/mol
InChI Key: JLBDUNFIGPKRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate: is a chemical compound known for its unique structure and properties It is part of the benzene-1,3-dicarboxylate family, which is characterized by the presence of two carboxylate groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate typically involves the reaction of 4-cyclohexylphenol with benzene-1,3-dicarbonyl chloride in the presence of a base catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The resulting compound is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.

    Biology: The compound has shown potential in biological studies, particularly in the development of new biomaterials and drug delivery systems.

    Medicine: Research has indicated its potential use in cancer treatment due to its ability to inhibit certain cellular pathways.

    Industry: The compound is utilized in the production of high-performance polymers and materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism by which Bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate exerts its effects involves the inhibition of specific cellular pathways. For instance, it has been shown to inhibit the protein kinase C (PKC) pathway, which plays a crucial role in cell proliferation and survival. By inhibiting PKC, the compound prevents the growth and survival of cancer cells, making it a promising candidate for cancer treatment.

Comparison with Similar Compounds

  • Bis(4-cyclohexylphenyl) biphenyl-2,5-dicarboxylate
  • Bis(4-(ethenoxymethyl)cyclohexyl)methyl benzene-1,3-dicarboxylate
  • 1,4-bis(diphenylhydroxymethyl)benzene

Uniqueness: Bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate stands out due to its unique combination of cyclohexylphenyl groups and benzene-1,3-dicarboxylate core. This structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from material science to medicinal chemistry .

Properties

Molecular Formula

C32H34O4

Molecular Weight

482.6 g/mol

IUPAC Name

bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate

InChI

InChI=1S/C32H34O4/c33-31(35-29-18-14-25(15-19-29)23-8-3-1-4-9-23)27-12-7-13-28(22-27)32(34)36-30-20-16-26(17-21-30)24-10-5-2-6-11-24/h7,12-24H,1-6,8-11H2

InChI Key

JLBDUNFIGPKRRA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC=C(C=C4)C5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.